molecular formula C9H22ClNOSi B6218565 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride CAS No. 2742659-87-4

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride

Cat. No.: B6218565
CAS No.: 2742659-87-4
M. Wt: 223.81 g/mol
InChI Key: CAXFCDDUOAJHSK-UHFFFAOYSA-N
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Description

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is a chemical compound that features an azetidine ring substituted with a tert-butyldimethylsilyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride typically involves the protection of azetidine with a tert-butyldimethylsilyl group. One common method is to react azetidine with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the silyl protecting group.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of azetidine derivatives without the silyl group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H21NOSi
  • Molecular Weight : Approximately 189.36 g/mol
  • CAS Number : 875340-81-1

The compound contains a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is primarily investigated for its role as a building block in the synthesis of biologically active compounds. Its derivatives have shown potential as inhibitors for various biological targets:

  • JAK Inhibition : Research indicates that azetidine derivatives, including this compound, can act as inhibitors of Janus kinase (JAK), which is implicated in inflammatory and autoimmune diseases . The inhibition of JAK pathways can lead to therapeutic advancements in treating conditions such as rheumatoid arthritis and psoriasis.

Organic Synthesis

The TBDMS group allows for selective deprotection under mild conditions, facilitating the synthesis of complex molecules. This property is particularly useful in:

  • Synthesis of Pharmaceuticals : The compound serves as an intermediate in the preparation of various pharmaceutical agents. Its ability to undergo reactions such as nucleophilic substitution makes it versatile for creating diverse chemical entities .

Biochemical Studies

The compound's interactions with biological macromolecules are under investigation for potential therapeutic applications:

  • Protein Interactions : Studies have shown that compounds with similar silyl groups can influence protein structure and function through hydrophobic interactions and hydrogen bonding . This suggests that this compound may modulate biological processes relevant to disease mechanisms.

Case Study 1: JAK Inhibitors

A study focused on azetidine derivatives demonstrated their effectiveness as JAK inhibitors. The research involved synthesizing various analogs and testing their inhibitory effects on JAK activity. Results indicated that certain modifications to the azetidine structure enhanced potency against JAK enzymes, suggesting a promising avenue for drug development targeting inflammatory diseases .

Case Study 2: Anticancer Activity

Research into the anticancer properties of azetidine derivatives has revealed their potential to inhibit tumor growth by modulating histone deacetylase (HDAC) activity. Compounds similar to this compound were shown to selectively inhibit HDAC8, leading to reduced proliferation of neuroblastoma cells . This highlights the compound's potential application in cancer therapy.

Mechanism of Action

The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride involves its reactivity due to the presence of the silyl group. The silyl group can be easily removed under mild conditions, making the compound a useful intermediate in various chemical reactions. The azetidine ring can participate in nucleophilic and electrophilic reactions, contributing to its versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-Butyldimethylsilyl)oxy]propanal
  • tert-Butyldimethylsilanol
  • 3-[(tert-Butyldimethylsilyl)oxy]methylazetidine

Uniqueness

3-[(tert-Butyldimethylsilyl)oxy]azetidine hydrochloride is unique due to its azetidine ring structure combined with a silyl protecting group. This combination provides both stability and reactivity, making it a valuable compound in synthetic chemistry .

Biological Activity

3-[(tert-butyldimethylsilyl)oxy]azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound (CAS No. 2742659-87-4) features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility. The compound's structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that the TBDMS group may enhance membrane permeability, allowing better access to intracellular targets .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes through non-covalent interactions, affecting their activity.
  • Cell Membrane Interaction : The TBDMS group may facilitate the compound's ability to penetrate cell membranes, enhancing its bioavailability and efficacy.

Study on Antimicrobial Properties

A study conducted by Umesha et al. highlighted the antimicrobial activity of azetidine derivatives. The research indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MIC) established for various strains. Although specific data for this compound is not available, the trends observed suggest a promising pathway for further investigation .

Enzyme Inhibition Study

In a comparative study involving azetidine-based compounds, researchers found that certain derivatives exhibited potent inhibition of key metabolic enzymes. These findings underscore the need for detailed exploration into the enzyme-inhibitory effects of this compound, as they could reveal significant therapeutic applications .

Data Table: Comparison of Biological Activities

CompoundActivity TypeMIC (µg/mL)References
This compoundAntimicrobialTBD
Azetidine Derivative AEnzyme InhibitionTBD
Azetidine Derivative BAntioxidantTBD

Properties

CAS No.

2742659-87-4

Molecular Formula

C9H22ClNOSi

Molecular Weight

223.81 g/mol

IUPAC Name

azetidin-3-yloxy-tert-butyl-dimethylsilane;hydrochloride

InChI

InChI=1S/C9H21NOSi.ClH/c1-9(2,3)12(4,5)11-8-6-10-7-8;/h8,10H,6-7H2,1-5H3;1H

InChI Key

CAXFCDDUOAJHSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CNC1.Cl

Purity

95

Origin of Product

United States

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